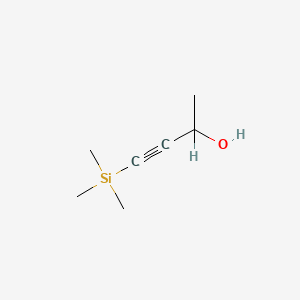

4-Trimethylsilyl-3-butyn-2-ol

Beschreibung

Significance of Organosilicon Compounds in Modern Organic Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in modern organic synthesis. wikipedia.orgnumberanalytics.com The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and the ability of the silicon-carbon bond to stabilize adjacent charges, impart valuable characteristics to these molecules. pageplace.de They are widely employed as protecting groups for sensitive functional groups, with the trimethylsilyl (B98337) (TMS) group being a prominent example due to its ease of introduction and selective removal. numberanalytics.comshinetsusilicone-global.com Furthermore, organosilicon compounds serve as versatile intermediates in a variety of carbon-carbon bond-forming reactions, including cross-coupling reactions and olefination processes. numberanalytics.comslideshare.net Their application extends to materials science for the synthesis of polymers like silicones and to the pharmaceutical industry, where the incorporation of silicon can lead to modified biological activity. numberanalytics.com

Historical Context and Evolution of 4-Trimethylsilyl-3-butyn-2-ol Chemistry

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. wikipedia.orgnumberanalytics.com However, the widespread use of organosilicon compounds in synthesis is a more recent development. pageplace.de Within this class, silylacetylenes, which feature a silicon atom attached to an alkyne, have emerged as particularly useful intermediates. chemistryviews.org The chemistry of this compound, a bifunctional molecule containing both a silyl-protected alkyne and a secondary alcohol, has evolved as chemists sought to exploit the unique reactivity of each functional group. Early investigations focused on the preparation of such compounds and understanding their fundamental reactions. chemicalbook.com More recently, research has shifted towards leveraging the chirality of the alcohol center and the versatility of the silylalkyne moiety for the stereocontrolled synthesis of complex natural products and pharmaceutical agents. nih.govnih.gov The development of catalytic methods for the synthesis and transformation of silylacetylenes has further expanded the utility of compounds like this compound. chemistryviews.orgunioviedo.es

Scope and Research Focus for this compound

Current research on this compound is multifaceted, reflecting its versatility as a synthetic building block. chemimpex.com A primary area of focus is its application in asymmetric synthesis, where the chiral alcohol can act as a chiral auxiliary to control the stereochemical outcome of reactions. nih.govresearchgate.net For instance, its ester derivatives have been used in diastereoselective aldol (B89426) reactions for the synthesis of complex molecules like salinosporamide A analogs. nih.govnih.gov Another significant research direction involves the development of efficient and stereoselective methods for the synthesis of enantiopure (R)- and (S)-4-trimethylsilyl-3-butyn-2-ol, often employing biocatalytic reductions of the corresponding ketone. researchgate.net The compound also serves as a key intermediate for the preparation of other valuable synthetic intermediates, such as homopropargylic alcohols and allenylsilanes. chemicalbook.comresearchgate.net Furthermore, the reactivity of the silylalkyne is being explored in various catalytic transformations, including cross-coupling and cycloaddition reactions, to construct diverse molecular frameworks. unioviedo.eschemimpex.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄OSi | chemimpex.comchembk.comsigmaaldrich.com |

| Molecular Weight | 142.27 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | chemimpex.com |

| Density | 0.846 - 0.86 g/mL at 25 °C | chemimpex.comchembk.comsigmaaldrich.comvwr.com |

| Boiling Point | 83-85 °C (13 mmHg); 126-129 °C | chemicalbook.comvwr.com |

| Refractive Index | n20/D 1.446 - 1.45 | chemimpex.comsigmaaldrich.com |

| Solubility | Highly soluble in standard organic solvents (hexanes, toluene, CH₂Cl₂, EtOAc, alcohols, ethers); Partially soluble in water. | chemicalbook.comchembk.com |

| CAS Number | 6999-19-5 | chemimpex.comsigmaaldrich.com |

Research Findings on the Synthesis and Application of this compound

| Research Area | Key Findings | Reference |

| Asymmetric Synthesis | The chiral (S)-enantiomer is used as an auxiliary in the diastereoselective Mukaiyama aldol reaction for the synthesis of salinosporamide A analogs. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Biocatalytic Synthesis | Enantiopure (S)- and (R)-4-trimethylsilyl-3-butyn-2-ol can be efficiently synthesized via asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) using microorganisms like Candida parapsilosis and Acetobacter sp. | researchgate.net |

| Synthetic Intermediate | Serves as a precursor for the synthesis of optically pure propargylic and allylic alcohols. researchgate.net The mesylate derivatives undergo highly enantio-, regio-, and diastereoselective additions to aldehydes. researchgate.net | researchgate.net |

| Preparation Methods | Racemic this compound can be prepared by deprotonating trimethylsilylacetylene (B32187) followed by addition to acetaldehyde, or by deprotonating 3-butyn-2-ol (B105428) and quenching with trimethylsilyl chloride. chemicalbook.com | chemicalbook.com |

| Pharmaceutical Development | Utilized as an intermediate in the synthesis of complex drug molecules, where it can act as a protecting group for alcohols. chemimpex.com It is a key intermediate for preparing a 5-lipoxygenase inhibitor. researchgate.net | chemimpex.comresearchgate.net |

| Analytical Chemistry | Employed as a derivatizing agent in gas chromatography and mass spectrometry to improve the detection and analysis of various compounds. chemimpex.com | chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJSDJHRTMFJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990235 | |

| Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6999-19-5 | |

| Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trimethylsilyl)-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trimethylsilyl 3 Butyn 2 Ol and Its Stereoisomers

Classic Synthetic Approaches to Racemic 4-Trimethylsilyl-3-butyn-2-ol

Racemic this compound is commonly prepared using straightforward nucleophilic addition reactions or by silylation of a pre-existing alcohol.

A primary and widely employed method for synthesizing racemic this compound involves the addition of a trimethylsilylacetylide anion to acetaldehyde. The acetylide is generated in situ by deprotonating trimethylsilylacetylene (B32187) with a strong base.

Organolithium Reagents: Organolithium reagents, such as n-butyllithium (n-BuLi), are highly effective for this transformation. wikipedia.orgyoutube.comsigmaaldrich.com The reaction begins with the deprotonation of trimethylsilylacetylene by n-BuLi in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form lithium (trimethylsilyl)acetylide. Subsequent addition of acetaldehyde to this solution results in a nucleophilic attack on the carbonyl carbon, and after an aqueous workup, the desired racemic alcohol is obtained.

Grignard Reagents: Alternatively, Grignard reagents can be used. gelest.com Trimethylsilylacetylene is reacted with a simple Grignard reagent, such as ethylmagnesium bromide, to form the corresponding magnesium acetylide. This species then serves as the nucleophile, adding to acetaldehyde to yield the target compound upon acidic workup. While effective, this method can sometimes be less straightforward than using organolithium reagents.

The general reaction scheme for these deprotonation-addition strategies is as follows:

Deprotonation: (CH₃)₃SiC≡CH + Base → (CH₃)₃SiC≡C⁻ M⁺

Addition: (CH₃)₃SiC≡C⁻ M⁺ + CH₃CHO → Intermediate

Workup: Intermediate + H₂O → this compound

| Base/Reagent | Solvent | Typical Temperature | Product |

| n-Butyllithium | THF | -78 °C to rt | Racemic this compound |

| Ethylmagnesium bromide | THF or Diethyl ether | 0 °C to rt | Racemic this compound |

An alternative route starts from the commercially available, and less expensive, 3-butyn-2-ol (B105428). orgsyn.org This method involves a double deprotonation followed by silylation. Treating 3-butyn-2-ol with two or more equivalents of a strong base, such as n-butyllithium or t-butyllithium, deprotonates both the hydroxyl group and the terminal alkyne, forming a dianion. orgsyn.org This reactive intermediate is then "quenched" by adding trimethylsilyl (B98337) chloride (TMSCl). The silylation occurs preferentially at the terminal alkyne, leading to the formation of this compound after an aqueous workup to reprotonate the oxygen. Careful control of stoichiometry and reaction conditions is necessary to avoid silylation of the hydroxyl group. orgsyn.org

Asymmetric Synthesis of Enantiopure this compound

Access to enantiomerically pure forms of this compound is crucial for their application in the synthesis of chiral molecules. This is primarily achieved through the asymmetric reduction of a ketone precursor or by enantioselective addition reactions.

The most prominent method for producing enantiopure (R)- or (S)-4-trimethylsilyl-3-butyn-2-ol is the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664). sigmaaldrich.com This transformation is often accomplished with high enantioselectivity using biocatalysts.

Different microorganisms have been identified that can reduce the ketone to the corresponding alcohol with high enantiomeric excess (e.e.).

(S)-4-trimethylsilyl-3-butyn-2-ol: Immobilized cells of Candida parapsilosis CCTCC M203011 have been used to efficiently synthesize the (S)-enantiomer. researchgate.net Under optimized conditions (pH 5.0, 30 °C), this biocatalytic reduction can achieve a product yield of 81.3% and an enantiomeric excess greater than 99.9% within one hour. researchgate.net

(R)-4-trimethylsilyl-3-butyn-2-ol: For the (R)-enantiomer, a novel strain of Acetobacter sp. CCTCC M209061, isolated from kefir, has proven effective. nih.gov Using immobilized whole cells of this bacterium, the reduction of 4-(trimethylsilyl)-3-butyn-2-one afforded (R)-4-trimethylsilyl-3-butyn-2-ol with a yield of 71% and an e.e. greater than 99% under its own optimized conditions. nih.gov

Chemical methods, such as transfer hydrogenation using chiral ruthenium catalysts, have also been applied to similar substrates and represent a viable, though less commonly cited, alternative for this specific transformation. orgsyn.org

| Catalyst/Microorganism | Substrate | Product Enantiomer | Yield (%) | e.e. (%) |

| Candida parapsilosis CCTCC M203011 | 4-(trimethylsilyl)-3-butyn-2-one | (S) | 81.3 | >99.9 researchgate.net |

| Acetobacter sp. CCTCC M209061 | 4-(trimethylsilyl)-3-butyn-2-one | (R) | 71 | >99 nih.gov |

Achieving enantioselectivity through the direct addition of a trimethylsilylacetylide nucleophile to acetaldehyde presents a significant challenge due to the high reactivity of acetaldehyde and its propensity for self-condensation (aldol reaction). nih.gov However, strategies employing chiral catalysts can facilitate this transformation. By using a metal catalyst combined with a chiral ligand, the nucleophilic addition can be guided to occur on one face of the aldehyde, leading to an excess of one enantiomer of the product. Controlling the kinetics by slowly adding the acetaldehyde can help to suppress the competing aldol (B89426) pathway. nih.gov While this approach is a cornerstone of modern asymmetric synthesis, specific high-yielding examples for the preparation of this compound are less documented in the literature compared to the asymmetric reduction and enzymatic resolution methods.

Enzymatic Resolution Techniques for Racemic this compound

Kinetic resolution is a powerful technique to separate a racemic mixture into its constituent enantiomers. For this compound, enzymatic resolution mediated by lipases is a well-established and efficient method. acs.orgnih.gov

This process relies on the enantioselective acylation of the racemic alcohol. A lipase (B570770) enzyme selectively catalyzes the transfer of an acyl group (often from vinyl acetate) to one of the alcohol's enantiomers at a much faster rate than to the other. acs.orgorgsyn.org This results in a mixture of one enantiomer as an acetate (B1210297) ester and the other, unreacted enantiomer as the alcohol. These two compounds can then be separated by standard chromatographic techniques.

A commonly used and effective enzyme for this purpose is Amano Lipase AK from Pseudomonas fluorescens. acs.orgorgsyn.org In a typical procedure, the racemic alcohol is stirred with the lipase and an acyl donor like vinyl acetate in a non-polar solvent such as pentane. orgsyn.org The reaction is monitored until approximately 50% conversion is reached, which theoretically provides the highest possible enantiomeric purity for both the remaining alcohol and the newly formed ester. orgsyn.org For example, using this method, (R)-4-trimethylsilyl-3-butyn-2-yl acetate can be produced, leaving behind the unreacted (S)-4-trimethylsilyl-3-butyn-2-ol. orgsyn.org Subsequent hydrolysis of the separated acetate provides access to the (R)-alcohol.

| Enzyme | Acyl Donor | Solvent | Products after Separation |

| Amano Lipase AK (Pseudomonas fluorescens) | Vinyl acetate | Pentane | (R)-4-trimethylsilyl-3-butyn-2-yl acetate and (S)-4-trimethylsilyl-3-butyn-2-ol orgsyn.org |

Lipase-Catalyzed Esterification

Enzymatic kinetic resolution using lipases is a prominent method for separating the enantiomers of racemic this compound. This process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to a mixture of an ester and the unreacted alcohol, each enriched in one enantiomer.

A notable procedure involves the use of Amano AK Lipase in pentane, with vinyl acetate serving as the acyl donor. acs.org The reaction progress is monitored until a conversion of approximately 50% is achieved, ensuring optimal separation of the enantiomers. In a specific application, racemic this compound was treated with Amano AK Lipase and vinyl acetate in the presence of activated molecular sieves. acs.org After 72 hours, the reaction yielded a 48:52 ratio of the acetate product to the remaining alcohol. acs.org Lipases, as biocatalysts, function by catalyzing esterification reactions; a lower moisture content in the reaction system generally favors esterification over hydrolysis. nih.gov

Table 1: Lipase-Catalyzed Resolution of (±)-4-Trimethylsilyl-3-butyn-2-ol

| Parameter | Details |

|---|---|

| Enzyme | Amano AK Lipase |

| Substrate | Racemic this compound |

| Acyl Donor | Vinyl acetate |

| Solvent | Pentane |

| Additives | Pulverized, activated 4-Å molecular sieves |

| Reaction Time | 72 hours |

| Result | 48:52 mixture of acetate and unreacted alcohol |

Subsequent Derivatization and Separation of Enantiomers

Following the lipase-catalyzed kinetic resolution, the resulting mixture contains the acetylated alcohol and the unreacted alcohol enantiomer. To achieve separation without resorting to chromatography, a chemical derivatization strategy can be employed.

The mixture of the acetate and the unreacted (S)-alcohol is treated with succinic anhydride. acs.org This reagent selectively reacts with the alcohol to form a hemisuccinate ester. The acidic nature of the succinate derivative allows for its straightforward separation from the neutral acetate by means of a simple acid-base extraction using sodium bicarbonate (NaHCO3). acs.org This process effectively separates the two enantiomeric forms, one as the acetate and the other as a succinate salt, which can then be hydrolyzed to recover the pure alcohol.

Comparison and Evaluation of Synthetic Strategies for Stereochemical Control

The effectiveness of a synthetic strategy for producing stereochemically pure compounds is assessed based on several key metrics, including yield, enantioselectivity, and its potential for large-scale production.

Yield, Enantioselectivity, and Diastereoselectivity Considerations

Biocatalytic methods are highly regarded for their exceptional enantioselectivity in the synthesis of chiral alcohols. The asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, using various microorganisms provides a direct route to enantiopure (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol. researchgate.net For instance, whole cells of Acetobacter sp. CCTCC M209061 have been used for the synthesis of the (R)-enantiomer, while Candida parapsilosis CCTCC M203011 cells are effective for producing the (S)-enantiomer, both with high enantiomeric excess (ee). researchgate.net

The lipase-mediated resolution, while an indirect method, also offers high enantioselectivity. acs.orgnih.gov The efficiency of this resolution is crucial as it directly impacts the maximum theoretical yield of a single enantiomer, which is 50% for a kinetic resolution. The mesylate derivatives of the resolved alcohols have been shown to undergo additions to aldehydes with high enantio-, regio-, and diastereoselectivity, highlighting the importance of obtaining the optically pure precursors. nih.gov

Table 2: Comparison of Enantioselective Methods

| Method | Catalyst/Reagent | Target Enantiomer | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Reduction | Acetobacter sp. CCTCC M209061 | (R)-4-trimethylsilyl-3-butyn-2-ol | Good | Excellent |

| Asymmetric Reduction | Candida parapsilosis CCTCC M203011 | (S)-4-trimethylsilyl-3-butyn-2-ol | Good | Excellent |

Scalability and Industrial Relevance of Synthetic Routes

For a synthetic method to be industrially viable, it must be efficient, cost-effective, and scalable. The lipase-catalyzed resolution of this compound has been described as an improved, efficient, and inexpensive procedure. acs.orgnih.gov Several factors contribute to its industrial relevance:

Mild Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pressure conditions, reducing energy costs.

Reusable Catalyst: Lipases can often be immobilized and reused for multiple reaction cycles, which significantly lowers catalyst cost.

Chromatography-Free Separation: The use of derivatization and extraction to separate the enantiomers avoids costly and time-consuming chromatographic purification steps, a significant advantage for large-scale production. acs.org

Biocatalytic reductions also present a scalable option. researchgate.net Fermentation processes to grow the microbial catalysts are well-established in industry, and whole-cell catalysis can be more cost-effective than using isolated enzymes. The high enantioselectivity achieved in these biocatalytic routes translates to higher product purity and reduces the burden on downstream purification processes.

Advanced Spectroscopic and Structural Characterization of 4 Trimethylsilyl 3 Butyn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-trimethylsilyl-3-butyn-2-ol, offering a window into the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in this compound. A key feature in the ¹H NMR spectrum is the quartet observed at approximately 5.46 ppm, which corresponds to the proton attached to the carbon bearing the hydroxyl group (CH-OH). researchgate.net The coupling constant of this quartet is typically around 6.7 Hz. researchgate.net The trimethylsilyl (B98337) (TMS) group protons appear as a sharp singlet, a characteristic feature for this functional group. huji.ac.il The methyl protons adjacent to the chiral center also exhibit a distinct signal. The integration of these signals in the ¹H NMR spectrum confirms the ratio of protons in the molecule, further validating its structure. nih.gov

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH-OH | ~5.46 researchgate.net | Quartet (q) | ~6.7 researchgate.net |

| Si(CH₃)₃ | ~0.1-0.2 | Singlet (s) | N/A |

| CH-CH₃ | ~1.3-1.4 | Doublet (d) | ~6.7 |

| OH | Variable | Singlet (s, broad) | N/A |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom. The carbon atoms of the trimethylsilyl group typically appear in a narrow chemical shift range. umich.edu The acetylenic carbons exhibit characteristic shifts in the range of approximately 88 to 91 ppm. chemrxiv.org The carbon atom attached to the hydroxyl group (C-OH) and the methyl carbon also show specific resonances that aid in the complete structural assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -OH | ~58-60 |

| C ≡CSi | ~88-91 chemrxiv.org |

| C≡C Si | ~105-108 |

| C H₃ | ~24-26 |

| Si(C H₃)₃ | ~ -1 to 1 |

Note: These are predicted values and can vary based on experimental conditions.

Silicon-29 NMR (²⁹Si NMR) is a powerful tool specifically for characterizing the trimethylsilyl group in this compound and its derivatives. researchgate.net This technique provides information about the electronic environment around the silicon atom. huji.ac.il The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. umich.edursc.org For trimethylsilyl groups attached to an alkyne, the ²⁹Si chemical shift is typically observed in a characteristic range. dntb.gov.ua It's important to note that ²⁹Si NMR spectra can sometimes show a broad background signal from the glass NMR tube and probe. huji.ac.il

Two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. researchgate.netpressbooks.pub For instance, a cross-peak between the methine proton (CH-OH) and the methyl protons would confirm their connectivity. waikato.ac.nz

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. pressbooks.pubcolumbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the known proton assignments. researchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range correlations between protons and carbons (typically over two to three bonds). pressbooks.pubcolumbia.edu This experiment is instrumental in piecing together the entire molecular framework by showing connections between different functional groups, such as the correlation between the trimethylsilyl protons and the acetylenic carbons. researchgate.net

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed structural map of the molecule. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and study the fragmentation patterns of this compound. nih.govchemrxiv.orgnih.gov This information is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structural features. lookchem.comuio.no The monoisotopic mass of this compound is 142.08139 Da. uni.lu

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemimpex.com It is widely used for assessing the purity of this compound and for trace analysis. thomasnet.comresearchgate.net In GC-MS analysis, the compound is first vaporized and separated from any impurities in the gas chromatograph before being introduced into the mass spectrometer for detection and identification. lookchem.com This method is also valuable for the analysis of derivatives of this compound, which are often used in various analytical applications. science.gov The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its principal functional groups: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the alkyne, and the trimethylsilyl (Si(CH3)3) group.

The IR spectrum of (R)-4-trimethylsilyl-3-butyn-2-ol shows a distinct absorption at 3334 cm⁻¹ and 2175 cm⁻¹. The broad absorption band observed around 3334 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The peak at 2175 cm⁻¹ is attributed to the C≡C stretching vibration of the silyl-substituted internal alkyne. nih.gov While the C≡C bond in symmetrical internal alkynes can be IR-inactive, the asymmetry introduced by the hydroxyl and trimethylsilyl groups in this molecule allows for a detectable absorption.

Furthermore, the presence of the trimethylsilyl group gives rise to several characteristic absorptions. A strong band is typically observed in the 1250 cm⁻¹ region due to the symmetric C-H deformation of the Si-(CH3)3 group. Additionally, the Si-C stretching and rocking vibrations of the trimethylsilyl group are expected to produce signals in the 840-860 cm⁻¹ and 760 cm⁻¹ regions, respectively.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | 3334 |

| Alkyne (C≡C) | C≡C Stretch | 2100-2260 | 2175 |

| Trimethylsilyl (-Si(CH3)3) | Symmetric C-H Deformation | ~1250 | Not explicitly stated in snippets |

| Si-C Stretch/Rock | ~840-860 and ~760 | Not explicitly stated in snippets |

X-ray Crystallography of Chiral Derivatives (where applicable)

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself is not widely reported, the structures of its chiral derivatives have been elucidated to establish stereochemistry in complex organic syntheses.

A notable application is the use of (S)-4-trimethylsilyl-3-butyn-2-ol as a chiral auxiliary in the stereocontrolled synthesis of analogs of salinosporamide A, a potent proteasome inhibitor. nih.govnih.gov In this context, a diastereoselective Mukaiyama aldol (B89426) reaction was performed between an ester derivative of (S)-4-trimethylsilyl-3-butyn-2-ol and an aldehyde. The resulting major diastereomeric aldol addition product was subjected to X-ray crystallographic analysis to definitively establish its relative and absolute stereochemistry. nih.gov

The crystallographic analysis confirmed that the major product obtained was the (4S,5S)-anti stereoisomer. nih.gov This finding was critical for the subsequent steps in the total synthesis of dihydrosalinosporamide A and its analogs, demonstrating the utility of the this compound scaffold in directing stereochemical outcomes. nih.gov

| Derivative | Synthetic Context | Purpose of Crystallography | Key Finding |

|---|---|---|---|

| Major diastereomeric Mukaiyama aldol addition product | Stereocontrolled synthesis of salinosporamide A analogs | To establish the stereochemistry of the aldol product | The structure was confirmed as the (4S,5S)-anti stereoisomer. nih.gov |

Reaction Mechanisms and Reactivity Profiles of 4 Trimethylsilyl 3 Butyn 2 Ol

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl group plays a crucial role in the synthetic utility of 4-trimethylsilyl-3-butyn-2-ol, primarily as a protecting group for the terminal alkyne. Its reactivity is central to its application in multi-step syntheses.

The cleavage of the silicon-carbon bond, or desilylation, is a fundamental reaction of this compound, which regenerates the terminal alkyne. This transformation is typically achieved under mild conditions, highlighting the utility of the TMS group as a temporary protecting element. gelest.com

Common methods for desilylation involve the use of fluoride (B91410) ions or basic conditions. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF) are highly effective for removing the TMS group. gelest.comresearchgate.net Alternatively, a mixture of potassium carbonate in methanol (B129727) can also facilitate this cleavage. gelest.comnih.gov The choice of reagent can be critical, especially when other sensitive functional groups are present in the molecule. For instance, the rate of hydrolysis of the TMS group is influenced by both steric and electronic factors. researchgate.net

Recent advancements have introduced even milder and more efficient protocols. One such method employs a combination of sodium ascorbate (B8700270) and copper sulfate (B86663), which offers high yields and tolerates a wide range of functional groups. researchgate.neteurjchem.com Another approach utilizes cesium fluoride (CsF) to mediate the in-situ desilylation of TMS-alkynes for subsequent reactions like the Sonogashira coupling. researchgate.net

Table 1: Common Reagents for Desilylation of Trimethylsilyl Alkynes

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | gelest.comresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | gelest.comnih.gov |

| Sodium Ascorbate / Copper Sulfate | Ethanol/Water | - | researchgate.neteurjchem.com |

| Cesium Fluoride (CsF) | - | - | researchgate.net |

| Silver Fluoride (AgF) | Methanol | - | jmcs.org.mx |

The primary role of the trimethylsilyl group in this compound is to protect the acidic proton of the terminal alkyne. ccspublishing.org.cnthieme-connect.com This protection is necessary in many synthetic transformations where the acidic proton would otherwise interfere with the desired reaction, such as in Grignard reactions. tandfonline.com The TMS group is inert to Grignard reagents, allowing for selective reactions at other sites within the molecule. tandfonline.com

The introduction of the TMS group is typically straightforward, often involving the deprotonation of the terminal alkyne with a strong base like butyllithium (B86547) or a Grignard reagent, followed by quenching with trimethylsilyl chloride. chemicalbook.com

The ease of both introduction and removal makes the TMS group an ideal protecting group. ccspublishing.org.cn The deprotection strategy can be tuned for selectivity. For example, in molecules containing multiple silyl-protected alkynes with varying steric bulk (e.g., TMS and triisopropylsilyl (TIPS)), the less hindered TMS group can be selectively removed using milder conditions like potassium carbonate in methanol, leaving the bulkier TIPS group intact. gelest.comnih.gov This orthogonality allows for sequential reactions at different alkyne positions.

The trimethylsilyl group in this compound is positioned at the β-position relative to the propargylic carbon bearing the hydroxyl group. This arrangement can lead to the β-silicon effect, where the silyl (B83357) group stabilizes a positive charge at the β-position. thieme-connect.comrtu.lv This effect can influence the reactivity of the molecule in several ways.

In reactions involving cationic intermediates, the β-silyl group can stabilize the developing positive charge, thereby influencing the regioselectivity and stereoselectivity of the reaction. thieme-connect.comresearchgate.net For instance, protonation of propargylsilanes can induce a 1,2-silyl group shift to form 2-silylated dienes. researchgate.net This stabilizing effect is attributed to hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation.

Furthermore, the electronic properties of the TMS group can affect the reactivity of the alkyne. While often considered sterically directing, the TMS group also has electronic effects that can influence the rate and selectivity of reactions. nih.govnih.gov For example, in titanium-catalyzed pyrrole (B145914) synthesis, the electron-rich nature of TMS-alkynes leads to preferential coordination to the titanium center, driving the chemoselectivity of the reaction. nih.gov

Reactivity of the Terminal Alkyne Moiety

Once deprotected, the terminal alkyne of the resulting 3-butyn-2-ol (B105428) becomes a versatile functional group for a variety of chemical transformations, particularly for the formation of new carbon-carbon bonds and for reduction to other functionalities.

The deprotected terminal alkyne is a key building block for constructing more complex molecular architectures. A prominent example is the Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. thieme-connect.comrsc.orggelest.com The TMS-protected alkyne can be used directly in a one-pot, three-step sequence involving Sonogashira coupling, desilylation, and subsequent cycloaddition. nih.gov The use of ethynyltrimethylsilane as a user-friendly source of acetylene (B1199291) is common in medicinal chemistry, with the TMS group being easily removed post-coupling. rsc.org

The terminal alkyne can also participate in other coupling reactions. For instance, it can be involved in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov Additionally, the alkynyl group can undergo reactions such as alkynylation of other substrates. smolecule.com

The chiral center at the C-2 position allows for the use of this compound as a chiral auxiliary in stereocontrolled syntheses. For example, it has been employed in the diastereoselective Mukaiyama aldol (B89426) reaction for the synthesis of analogs of salinosporamide A. nih.govnih.gov

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | Aryl/Vinyl Alkynes | thieme-connect.comrsc.orggelest.com |

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, Azide | 1,2,3-Triazoles | nih.gov |

| Mukaiyama Aldol Reaction | Lewis Acid, Aldehyde | β-Hydroxy Ketones | nih.govnih.gov |

The alkyne functionality in this compound (or its deprotected form) can be reduced to either an alkene or an alkane, depending on the reaction conditions.

Selective reduction to a (Z)-alkene can be achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) or palladium on barium sulfate with quinoline. orgsyn.org This partial hydrogenation is a stereospecific syn-addition of hydrogen across the triple bond.

Conversely, complete reduction to the corresponding alkane, 4-trimethylsilyl-butan-2-ol, can be accomplished using more vigorous hydrogenation conditions, typically with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Biocatalytic reductions have also been explored, particularly for the asymmetric reduction of the ketone precursor, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), to enantiopure (R)- or (S)-4-trimethylsilyl-3-butyn-2-ol. nih.govresearchgate.netplos.org Various microorganisms, such as Acetobacter sp. and Candida parapsilosis, have been shown to be effective for this transformation, offering high yields and excellent enantioselectivity. nih.govplos.org

Table 3: Reduction Products of the Alkyne Moiety

| Product | Reaction Type | Typical Reagents/Catalyst | Stereochemistry | Reference(s) |

|---|---|---|---|---|

| (Z)-4-(trimethylsilyl)-3-buten-2-ol | Partial Hydrogenation | Lindlar's Catalyst or Pd/BaSO₄ with Quinoline | Z (cis) | orgsyn.org |

| 4-(trimethylsilyl)-butan-2-ol | Complete Hydrogenation | Palladium on Carbon (Pd/C), H₂ | - | - |

| (R) or (S)-4-(trimethylsilyl)-3-butyn-2-ol | Asymmetric Bioreduction (of ketone) | Acetobacter sp. or Candida parapsilosis | R or S | nih.govresearchgate.netplos.org |

Nucleophilic Addition to the Alkyne

While the terminal alkyne in this compound is protected by a trimethylsilyl (TMS) group, rendering it less susceptible to direct nucleophilic attack, reactions can be facilitated under specific conditions. The electron-withdrawing nature of the adjacent hydroxyl group can influence the reactivity of the alkyne. Nucleophilic conjugate addition reactions are more commonly observed with the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, where the carbonyl group activates the alkyne for attack. smolecule.comacs.org However, the alcohol itself can participate in reactions following activation or conversion of the hydroxyl group.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a key site for various chemical modifications, enabling its use as a versatile building block in synthesis.

The hydroxyl group readily undergoes esterification and etherification reactions. Enzymatic resolution through lipase-catalyzed esterification is a common method for preparing enantiomerically enriched forms of the alcohol. chemicalbook.comorgsyn.orgacs.org For instance, lipase (B570770) AK from Pseudomonas sp. can be used to selectively acylate one enantiomer, allowing for the separation of the (R)-acetate and the unreacted (S)-alcohol. orgsyn.org A specific example involves the use of Amano Lipase AK with vinyl acetate (B1210297) to produce (R)-4-trimethylsilyl-3-butyn-2-yl acetate. orgsyn.org

Etherification can also be achieved. For example, the formation of a tert-butyldimethylsilyl (TBDMS) ether can be used to protect the hydroxyl group during subsequent synthetic steps. nih.gov

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one. ucla.edu This transformation is a critical step in many synthetic pathways, as the resulting ynone is a versatile intermediate. smolecule.comsigmaaldrich.com Various oxidizing agents can be employed, with Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC) being effective methods. ucla.edu The choice of oxidant can be crucial to avoid side reactions, such as the 1,4-addition of byproducts to the resulting enone. ucla.edu

The hydroxyl group is a handle for derivatization, which is useful for both analytical and synthetic purposes. In analytical chemistry, particularly gas chromatography (GC), derivatization of the alcohol to its trimethylsilyl ether or other volatile derivatives enhances thermal stability and improves chromatographic separation and detection. chemimpex.comfishersci.com This makes it a valuable tool for analyzing various compounds. chemimpex.comlookchem.com

For synthetic applications, derivatization of the hydroxyl group into a good leaving group, such as a mesylate, is a key strategy. orgsyn.orgresearchgate.net The resulting mesylate is a precursor for the in-situ generation of chiral allenylzinc reagents, which are highly useful in asymmetric synthesis for the preparation of enantioenriched homopropargylic alcohols. researchgate.net

Stereochemical Implications in Reactions

The chiral center at the carbon bearing the hydroxyl group in this compound has profound implications for stereocontrolled synthesis.

Enantiomerically pure (R)- or (S)-4-trimethylsilyl-3-butyn-2-ol serves as a valuable chiral auxiliary and starting material for a variety of stereoselective reactions. nih.govresearchgate.netnih.govresearchgate.net

Biocatalytic Reductions: The asymmetric reduction of the precursor ketone, 4-(trimethylsilyl)-3-butyn-2-one, is a powerful method to obtain enantiopure this compound. Various microorganisms and enzymes have been employed for this purpose, exhibiting high enantioselectivity.

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (e.e.) | Yield | Reference |

| Acetobacter sp. CCTCC M209061 (immobilized whole cells) | (R) | >99% | 71% | nih.govscience.gov |

| Candida parapsilosis CCTCC M203011 (immobilized cells) | (S) | >99% | Not specified | researchgate.net |

| Lyophilized Acetobacter sp. CCTCC M209061 in aqueous/ionic liquid system | (R) | >99% | 93% | researchgate.netacs.org |

Asymmetric Synthesis: The enantiopure alcohol, particularly after conversion to its mesylate derivative, is a key precursor for generating chiral allenylmetal reagents. These reagents undergo highly diastereoselective and enantioselective additions to aldehydes, yielding homopropargylic alcohols with excellent stereocontrol. researchgate.net

Furthermore, esters derived from (S)-4-trimethylsilyl-3-butyn-2-ol have been successfully used as chiral auxiliaries in diastereoselective Mukaiyama aldol reactions. nih.govnih.govresearchgate.net In the synthesis of salinosporamide A analogs, the chiral ester directed the formation of predominantly one of four possible diastereomeric aldol products. nih.govnih.govresearchgate.net A study reported a diastereomeric ratio of 19:2:1:1 for the anti-aldol addition product when using the (S)-4-trimethylsilyl-3-butyn-2-ol ester as a chiral auxiliary. nih.gov

Chiral Auxiliary Applications

This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral auxiliary in asymmetric synthesis. Its application is notable in directing stereoselective transformations, allowing for the controlled formation of specific stereoisomers. The utility of this compound as a chiral auxiliary has been demonstrated in key synthetic strategies, such as in the preparation of complex molecules like salinosporamide A analogs. nih.govnih.govresearchgate.net

A significant application involves its use in diastereoselective Mukaiyama aldol reactions. nih.gov In this context, the chiral alcohol is first esterified with a carboxylic acid, such as 5-tert-butyldimethylsiloxy-3-methyl-1H-pyrrole-2-carboxylic acid. This chiral ester then reacts with various aldehydes in the presence of a Lewis acid, like tert-butyldimethylsilyl triflate, to produce aldol addition products. nih.govnih.gov The steric and electronic properties of the this compound moiety guide the approach of the aldehyde to the enolate, leading to the preferential formation of one of the possible diastereomeric products. nih.govresearchgate.net

Research into the synthesis of salinosporamide A analogs highlighted the effectiveness of (S)-4-trimethylsilyl-3-butyn-2-ol as a chiral auxiliary. nih.gov The key step was a diastereoselective Mukaiyama aldol reaction between a pyrrole ester substrate incorporating the chiral auxiliary and different aldehyde substrates. nih.govnih.gov This transformation was crucial for establishing the desired stereochemistry early in the synthesis. The study found that the ester of (S)-4-trimethylsilyl-3-butyn-2-ol provided superior diastereoselectivity and ease of purification of the major anti-diastereomer compared to other chiral auxiliaries tested. nih.gov

The table below summarizes the results from the diastereoselective Mukaiyama aldol reaction using the (S)-4-trimethylsilyl-3-butyn-2-ol derived pyrrole ester with various aldehydes. nih.gov

Table 1: Diastereoselective Mukaiyama Aldol Reaction with Various Aldehydes

| Aldehyde Substrate | Diastereomeric Ratio (anti:syn) | Yield of Major Product |

|---|---|---|

| Cyclohexanecarboxaldehyde | 19 : 2 : 1 : 1 | 43% |

| Isobutyraldehyde | >20:1 | 55% |

| 2-Methylbutanal | >20:1 | 51% |

The data demonstrates that the auxiliary consistently directs the reaction to favor the anti-diastereomer with high selectivity, particularly with sterically hindered aldehydes like pivaldehyde. nih.gov

Furthermore, the mesylate derivatives of resolved this compound have been developed as precursors to highly stereoselective chiral allenylindium reagents. nih.gov These reagents undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, yielding homopropargylic alcohol adducts, further expanding the utility of this compound as a versatile chiral auxiliary. nih.govresearchgate.net

Applications of 4 Trimethylsilyl 3 Butyn 2 Ol in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products

The strategic incorporation of 4-trimethylsilyl-3-butyn-2-ol has been instrumental in the successful synthesis of several biologically active molecules, where precise control of stereochemistry is paramount.

(S)-4-Trimethylsilyl-3-butyn-2-ol plays a crucial role as a chiral auxiliary in the stereocontrolled synthesis of analogs of Salinosporamide A. nih.govnih.govresearchgate.net Salinosporamide A is a potent proteasome inhibitor isolated from a marine bacterium and has garnered significant attention for its potential as an anticancer agent. nih.govamanote.com The synthesis of its analogs is a key strategy for developing new therapeutic agents. nih.govnih.gov

In the synthesis of these analogs, a key step is the diastereoselective Mukaiyama aldol (B89426) reaction between a chiral 5-tert-butyldimethylsiloxy-3-methyl-1H-pyrrole-2-carboxylic ester and various aldehyde substrates. nih.govnih.govresearchgate.net The ester of (S)-4-trimethylsilyl-3-butyn-2-ol is employed to direct the formation of predominantly one of the four possible diastereomeric aldol products. nih.govnih.govresearchgate.net This control over the stereochemistry at the C4 and C5 positions is a critical aspect of the synthetic strategy. nih.gov The parent chiral alcohol, (S)-4-trimethylsilyl-3-butyn-2-ol, is readily accessible in both enantiomeric forms through the asymmetric hydrogenation of 4-trimethylsilyl-3-butyn-2-one. nih.gov The synthesis of dihydrosalinosporamide A, an analog of Salinosporamide A, has been accomplished in 7 steps with a 38% yield, showcasing the efficiency of this approach. nih.gov

Table 1: Key Reaction in the Synthesis of Salinosporamide A Analogs

| Reaction Type | Role of this compound | Key Outcome |

|---|

While not directly using this compound, a closely related precursor, 4-trimethylsilyl-3-butyn-2-one, is a key starting material in the total synthesis of Entecavir. nih.govfigshare.comnewdrugapprovals.orgub.edu Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. ub.edu

The synthesis commences with a stereoselective boron-aldol reaction of 4-trimethylsilyl-3-butyn-2-one with acrolein. nih.govfigshare.comnewdrugapprovals.orgub.edu This reaction is crucial for establishing the acyclic carbon skeleton of the methylenecyclopentane (B75326) moiety of Entecavir with the correct stereochemistry. nih.govfigshare.comnewdrugapprovals.org The resulting product undergoes further transformations, including a Cp2TiCl-catalyzed intramolecular radical cyclization and a Mitsunobu reaction to couple the carbocyclic core with the purine (B94841) base, ultimately yielding Entecavir. nih.govfigshare.comnewdrugapprovals.orgresearchgate.net

The utility of this compound extends to the synthesis of other biologically active compounds. It is recognized as a key intermediate in the preparation of 5-lipoxygenase inhibitors. researchgate.net Furthermore, it has been effectively utilized in the synthesis of (+)-Epolactaene, a natural product with neuritogenic activity. researchgate.net In this synthesis, the lactone intermediate was efficiently prepared in three steps from the commercially available (S)-3-butyn-2-ol, a related starting material. researchgate.net

Precursor in the Synthesis of Diverse Chemical Structures

The reactivity of the functional groups in this compound makes it a valuable precursor for a range of chemical structures, enabling the construction of complex molecular architectures. chemimpex.comcymitquimica.comchemimpex.com

This compound is a versatile reagent for the preparation of substituted alkynes and alcohols. researchgate.netchemimpex.com The trimethylsilyl (B98337) group can serve as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions. beilstein-journals.org This allows for the participation of the alkyne in coupling reactions, such as the Sonogashira coupling, to form more complex alkynes. beilstein-journals.orgwalisongo.ac.idwikipedia.org

For instance, it can be used in palladium-catalyzed Sonogashira coupling reactions with aryl halides to produce aryl-substituted alkynes. beilstein-journals.org The reaction of 2-methyl-3-butyn-2-ol, a related compound, with various aryl iodides in the presence of a palladium catalyst and a copper(I) co-catalyst proceeds efficiently at room temperature to yield a range of substituted aryl alkynes. walisongo.ac.id The trimethylsilyl group in this compound offers an additional level of control in such synthetic sequences. wikipedia.org

Table 2: Representative Transformation of this compound

| Starting Material | Reaction Type | Product Type |

|---|---|---|

| This compound | Sonogashira Coupling | Substituted Alkynes |

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and this compound provides multiple avenues to achieve this. cymitquimica.comucla.edu The Sonogashira reaction, a powerful method for C-C bond formation between a terminal alkyne and an aryl or vinyl halide, is a prime example of its application. wikipedia.org The use of this compound or its derivatives in these reactions allows for the construction of complex molecular frameworks. beilstein-journals.orgwalisongo.ac.id

Furthermore, the mesylate derivatives of resolved this compound have been shown to undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, resulting in the formation of homopropargylic alcohols. researchgate.net This transformation establishes a new carbon-carbon bond with a high degree of stereocontrol. Additionally, the compound can be a precursor to allenylsilanes, which are reactive intermediates used in carbon-carbon bond-forming reactions. chemicalbook.com

Synthesis of Dihydropyrans

One of the notable applications of this compound is in the synthesis of dihydropyrans. Research has demonstrated that reacting 4-trimethylsilyl-3-buten-1-ols with aldehydes under mild Lewis acid conditions can produce substituted dihydropyrans in high yields and with good stereocontrol. wordpress.com

In a specific example, (Z)-4-(trimethylsilyl)but-3-enal, which can be prepared from 4-trimethylsilyl-3-butyn-1-ol, is a key component in a three-component, one-pot cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans. nih.govwm.edu This reaction involves a Mukaiyama aldol reaction followed by an intramolecular silyl-modified Sakurai (ISMS) reaction, showcasing a method for rapid molecular complexity generation. nih.gov The use of the (Z)-vinylsilane isomer is particularly effective in these intramolecular reactions. nih.gov

Further studies have explored the use of various Lewis acids, such as indium trichloride (B1173362), trimethylsilyltriflate, and boron trifluoride etherate, to facilitate the cyclization, with indium trichloride being a preferred choice for its mild reaction conditions. wordpress.com The silyl-Prins reaction provides a general and efficient route to dihydropyrans with diverse substituents. wordpress.combeilstein-journals.org

Table 1: Lewis Acids in Dihydropyran Synthesis

| Lewis Acid | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indium trichloride | Room Temperature | 88 | wordpress.com |

| Trimethylsilyltriflate | -78°C | 86 | wordpress.com |

Role as a Chiral Building Block in Asymmetric Synthesis

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. researchgate.netnih.gov Its enantiopure forms, (R)- and (S)-4-trimethylsilyl-3-butyn-2-ol, are key intermediates in the synthesis of various biologically active compounds. researchgate.netlookchem.com

Generation of Chiral Allenylzinc and Indium Reagents

Enantiomerically enriched this compound serves as a precursor for the generation of chiral allenylzinc and allenylindium reagents. academictree.orgresearchgate.net The mesylate derivatives of resolved this compound undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, yielding homopropargylic alcohol adducts. researchgate.net These allenylmetal reagents are crucial for the stereoselective synthesis of complex molecules. acs.orgacs.org

Research has shown that propargylic mesylates can be converted to chiral allenylzinc reagents, which then react with aldehydes to produce anti-homopropargylic alcohols with high enantiomeric excess. researchgate.net Similarly, allenylindium reagents, generated from the corresponding mesylates, also exhibit excellent stereoselectivity in their additions to aldehydes. acs.org

Intermediate in the Synthesis of 5-Lipoxygenase Inhibitors

Enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol is a crucial intermediate in the synthesis of 5-lipoxygenase inhibitors. researchgate.netplos.orgcapes.gov.br These inhibitors are of interest for their potential therapeutic applications. The synthesis often involves the asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), using biocatalysts like Candida parapsilosis. researchgate.netplos.orgcapes.gov.br

The efficiency of this bioreduction can be significantly improved by using ionic liquids as co-solvents, which can enhance the reaction rate, yield, and enantiomeric excess of the desired (S)-enantiomer. plos.orgcapes.gov.br

Table 2: Biocatalytic Reduction of 4-(trimethylsilyl)-3-butyn-2-one

| Biocatalyst | Co-solvent System | Max. Yield (%) | Product e.e. (%) | Reference |

|---|---|---|---|---|

| Immobilized Candida parapsilosis | Ionic Liquid-containing | 95.2 | >99.9 | plos.org |

| Immobilized Candida parapsilosis | Water-immiscible Ionic Liquid | 97.7 | >99 | capes.gov.br |

Applications in Material Science

Beyond organic synthesis, this compound and its derivatives have found applications in material science. chemimpex.comsmolecule.com The presence of the silicon-containing trimethylsilyl group imparts unique properties that are beneficial for the development of new materials. fishersci.com

Development of Polymers and Coatings

The unique properties of organosilicon compounds like this compound make them suitable for developing advanced materials, including polymers and coatings. chemimpex.comsmolecule.com The trimethylsilyl group can enhance the stability and solubility of the compound in organic solvents. cymitquimica.com Organosilanes are increasingly used in the field of silicone-containing organic polymers with potential applications as electronic and optical materials, catalysts, and coatings. fishersci.com The development of new polymer-based coatings is an active area of research, with a focus on creating materials with a wide range of quality indicators. oaji.net

Computational Chemistry and Theoretical Studies on 4 Trimethylsilyl 3 Butyn 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 4-trimethylsilyl-3-butyn-2-ol. Methods like DFT, often using functionals such as B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-31G(d) or larger), are used to perform geometry optimizations to find the lowest energy conformation of the molecule. nih.govacs.org

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, can also be elucidated. The trimethylsilyl (B98337) group generally acts as an electron-donating group through σ-π hyperconjugation with the alkyne, while the hydroxyl group has both inductive and resonance effects. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. In similar alkynyl systems, the HOMO is often associated with the π-system of the triple bond, while the LUMO is a corresponding π* anti-bonding orbital.

Below is a table of representative calculated geometric parameters for this compound, based on DFT calculations of analogous structures. researchgate.net

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C≡C | 1.21 Å | |

| C-Si | 1.84 Å | |

| C-O | 1.43 Å | |

| C-C (alkyne-CHOH) | 1.46 Å | |

| Si-C (methyl) | 1.87 Å | |

| Bond Angles (°) ** | ||

| C-C≡C | 178-179° | |

| C≡C-Si | 178-179° | |

| C-CH-O | 109.5° | |

| C-Si-C | 109-110° | |

| Dihedral Angles (°) ** | ||

| H-O-C-C | Variable (e.g., ~60° for gauche, 180° for trans) |

Note: These values are illustrative and derived from computational studies on similar alkynyl silane (B1218182) and propargyl alcohol structures. Actual values may vary depending on the level of theory and basis set used.

Reaction Pathway and Transition State Analysis

Computational studies are instrumental in mapping out the potential energy surfaces of reactions involving this compound. This allows for the detailed analysis of reaction pathways and the characterization of transition states, providing insights into reaction mechanisms and selectivity. nih.gov

For instance, in reactions where this compound or its derivatives act as reagents, DFT calculations can be used to model the approach of reactants, the breaking and forming of bonds, and the structures of all intermediates and transition states. A key area of study for propargylic alcohols is their participation in substitution and addition reactions. nih.gov Theoretical investigations on ruthenium-catalyzed propargylic substitution reactions have shown that substituents at the propargylic position significantly influence enantioselectivity and reactivity. acs.org Similar computational models could be applied to reactions of this compound to predict stereochemical outcomes. For example, in the diastereoselective Mukaiyama aldol (B89426) reaction where an ester of this compound was used as a chiral auxiliary, computational modeling could elucidate the transition state geometry responsible for the observed stereocontrol. nih.gov

Transition state theory combined with computational chemistry allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in a gold-catalyzed hydroalkenylation of a propargylic alcohol, DFT calculations were used to confirm the role of a ligand's remote basic group in promoting the reaction by stabilizing the transition state. cas.cn

A representative table of calculated activation energies for a hypothetical reaction involving a propargylic alcohol is shown below.

| Reaction Step | Reactants | Transition State | Products | Calculated Activation Energy (kcal/mol) |

| Step 1: Coordination | Propargylic Alcohol + Catalyst | [Catalyst-Alcohol Complex]‡ | Coordinated Complex | ~5-10 |

| Step 2: Nucleophilic Attack | Coordinated Complex + Nucleophile | [Nucleophilic Attack TS]‡ | Intermediate Product | ~15-25 |

| Step 3: Product Release | Intermediate Product | [Product Release TS]‡ | Final Product + Catalyst | ~5-10 |

Note: These values are hypothetical and serve to illustrate the type of data generated from transition state analysis. The actual energies are highly dependent on the specific reaction, catalyst, and computational method.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often employing the GIAO (Gauge-Independent Atomic Orbital) method. rsc.org Calculated shifts are typically compared to an internal standard (like tetramethylsilane, TMS) and can be scaled to better match experimental data. Such calculations help in assigning peaks in experimentally obtained spectra and can be crucial for distinguishing between stereoisomers. For this compound, calculations would predict distinct signals for the trimethylsilyl protons, the methyl protons, the methine proton, and the hydroxyl proton. In the ¹³C NMR spectrum, characteristic shifts for the sp-hybridized alkynyl carbons, the sp³ carbon bearing the hydroxyl group, and the carbons of the trimethylsilyl group would be predicted. organicchemistrydata.org

Infrared Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can also be calculated computationally. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental results to identify characteristic functional group vibrations. For this compound, key predicted absorptions would include the O-H stretching vibration (typically broad around 3200-3500 cm⁻¹), C-H stretches from the alkyl groups (around 2850-3000 cm⁻¹), and the weak but characteristic C≡C triple bond stretch (around 2100-2260 cm⁻¹). libretexts.orglibretexts.orgmasterorganicchemistry.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor.

The following table presents typical predicted spectroscopic data for a molecule with the structure of this compound.

| Spectrum | Group | Predicted Chemical Shift / Frequency |

| ¹³C NMR | C≡C-Si | ~85-95 ppm |

| C≡C-CHOH | ~90-100 ppm | |

| CH-OH | ~60-70 ppm | |

| CH₃-CH | ~20-30 ppm | |

| Si(CH₃)₃ | ~ -2 to +2 ppm | |

| ¹H NMR | Si(CH₃)₃ | ~0.1-0.2 ppm |

| CH-OH | ~4.0-4.5 ppm | |

| CH₃-CH | ~1.2-1.5 ppm | |

| OH | Variable, ~2-5 ppm | |

| IR Spectroscopy | O-H stretch | ~3400 cm⁻¹ (broad) |

| C-H stretch (sp³) | ~2960 cm⁻¹ | |

| C≡C stretch | ~2175 cm⁻¹ (weak) |

Note: These are representative values based on general knowledge and computational studies of similar functional groups. rsc.orgorganicchemistrydata.orglibretexts.orglibretexts.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

In the condensed phase (liquid or solid), the behavior of this compound is significantly influenced by intermolecular interactions. Computational methods are essential for visualizing, quantifying, and understanding these non-covalent forces.

Hydrogen Bonding: The most significant intermolecular interaction for this compound is hydrogen bonding, involving the hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. In some conformations, an intramolecular O-H···π interaction with the alkyne's electron cloud is also possible. Computational studies on similar propargylic alcohols have confirmed the presence and characterized the strength of such interactions. iucr.org In the solid state, these hydrogen bonds would likely dictate the crystal packing, potentially forming chains or ring motifs between neighboring molecules.

Computational Analysis Tools: Advanced computational techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and analyze these weak interactions. A Hirshfeld surface maps the regions of close contact between molecules in a crystal, highlighting the specific atoms involved in interactions like hydrogen bonds or van der Waals contacts. NCI plots provide a visual representation of non-covalent interactions in real space, color-coding them based on their strength and type (attractive, repulsive, or weak van der Waals). For a related compound, 4-(9-anthryl)-2-methylbutyn-2-ol, analysis of the crystal structure revealed O-H···O hydrogen bonds forming distinct motifs, as well as C-H···π and π-π stacking interactions, which could be similarly analyzed for this compound if a crystal structure were available. iucr.org

The calculated interaction energies for different types of non-covalent interactions expected for this compound are summarized in the table below.

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) |

| Hydrogen Bond | O-H ··· O-H | -3 to -7 |

| Hydrogen Bond | O-H ··· π (alkyne) | -1 to -3 |

| Dispersion | Trimethylsilyl ··· Trimethylsilyl | -2 to -5 |

| Dipole-Dipole | C-O ··· C-O | -1 to -2 |

Note: These energy values are illustrative estimates based on computational studies of similar molecular systems and serve to compare the relative strengths of the different interactions.

Future Directions and Emerging Research Trends

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry, and 4-trimethylsilyl-3-butyn-2-ol is a key intermediate in this field. plos.orgnih.gov Future research is heavily focused on the development of highly efficient and selective catalytic systems to produce its (R) and (S) enantiomers.

A significant trend is the use of biocatalysis, employing whole microbial cells or isolated enzymes to perform asymmetric reduction of the parent ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664). smolecule.com Researchers have identified novel microbial strains that exhibit high enantioselectivity. For instance, immobilized whole cells of Acetobacter sp. CCTCC M209061, a strain isolated from kefir, have been used to produce enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol with an enantiomeric excess (e.e.) of over 99% and a maximum yield of 71%. researchgate.netnih.gov Similarly, the (S)-enantiomer, a crucial intermediate for 5-lipoxygenase inhibitors, has been synthesized using immobilized Candida parapsilosis CCTCC M203011 cells. nih.govresearchgate.net

To overcome challenges such as substrate toxicity and product inhibition in aqueous media, researchers are developing biphasic reaction systems using water-immiscible ionic liquids (ILs) as "green solvents". capes.gov.brresearchgate.net These systems not only improve the efficiency of the bioreduction but also enhance the operational stability of the biocatalyst, allowing for repeated use over multiple cycles. nih.govresearchgate.net For example, using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (C₄MIM·PF₆) as the ionic liquid with Candida parapsilosis cells resulted in a product yield of 97.7% and an e.e. of over 99% for (S)-4-(trimethylsilyl)-3-butyn-2-ol. nih.govcapes.gov.br The use of hydrophilic ionic liquids, such as 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (B79036) (C₂OHMIM·NO₃), has also shown promise, achieving a yield of 95.2% and an e.e. greater than 99.9%. plos.org

Beyond biocatalysis, organometallic catalysts, such as those used in the Noyori asymmetric hydrogenation protocol, represent another important frontier for producing enantiopure forms of the compound. nih.gov

Table 1: Novel Catalytic Systems for Enantioselective Synthesis

| Target Enantiomer | Catalyst System | Co-substrate/Solvent | Max. Yield (%) | Product e.e. (%) | Ref. |

|---|---|---|---|---|---|

| (R)-4-trimethylsilyl-3-butyn-2-ol | Immobilized Acetobacter sp. CCTCC M209061 | Glucose | 71 | >99 | nih.gov |

| (S)-4-trimethylsilyl-3-butyn-2-ol | Immobilized Candida parapsilosis CCTCC M203011 | 2-Propanol | 81.3 | >99 | plos.org |

| (S)-4-trimethylsilyl-3-butyn-2-ol | Immobilized Candida parapsilosis in C₄MIM·PF₆/buffer system | 2-Propanol | 97.7 | >99 | nih.gov |

| (S)-4-trimethylsilyl-3-butyn-2-ol | Immobilized Candida parapsilosis in C₂OHMIM·NO₃ co-solvent system | 2-Propanol | 95.2 | >99.9 | plos.org |

| (R)-4-trimethylsilyl-3-butyn-2-ol | Lyophilized Acetobacter sp. in C₄MIM·PF₆/buffer system | Not Specified | 93 | >99 | researchgate.net |

Exploration of New Reaction Pathways and Synthetic Utilities

This compound is a versatile building block, and ongoing research seeks to expand its synthetic utility by exploring novel reaction pathways. chemimpex.com Its bifunctional nature—possessing both a hydroxyl group and a protected alkyne—allows for a wide range of chemical modifications. smolecule.com

A significant area of research involves its use as a chiral auxiliary to control stereochemistry in complex reactions. For example, its ester derivatives are used to direct the diastereoselective Mukaiyama aldol (B89426) reaction, a key step in the synthesis of analogs of Salinosporamide A, a potent proteasome inhibitor. nih.govresearchgate.netnih.gov In these transformations, the chiral alcohol ester directs the formation of predominantly one of four possible diastereomeric products. researchgate.netnih.gov

Furthermore, the mesylate derivatives of the resolved enantiomers undergo highly selective additions to aldehydes, providing access to valuable homopropargylic alcohol adducts with excellent control over enantiomeric, regional, and diastereomeric outcomes. researchgate.net The compound also serves as a precursor in cycloaddition reactions, such as the [3+2] annulation with cycloimmonium salts to form functionalized indolizines. smolecule.com

Emerging research on the functionalization of alkynes is also applicable to this compound. vu.ltacs.org Novel methods such as photocatalytic radical difunctionalization of unactivated alkynes could transform this compound into densely functionalized E-allylic alcohols. nih.gov Additionally, copper-catalyzed hydroboration reactions represent a modern pathway to generate alkenyl boronic species from terminal alkynes, a transformation that could be applied to this compound to create new synthetic intermediates. chemrxiv.org

Table 2: Emerging Synthetic Utilities of this compound

| Reaction Type | Role of Compound/Derivative | Key Reagents/Conditions | Product Class | Ref. |

|---|---|---|---|---|

| Mukaiyama Aldol Reaction | Chiral Auxiliary (as ester) | Aldehydes, tert-butyldimethylsilyl triflate | Diastereomerically enriched aldol adducts (e.g., Salinosporamide A analogs) | nih.govresearchgate.net |

| Nucleophilic Addition | Nucleophile (as mesylate derivative) | Aldehydes | Homopropargylic alcohols | researchgate.net |

| [3+2] Cycloaddition | Dipolarophile (as parent ketone) | Cycloimmonium salts | Functionalized indolizines | smolecule.com |

| [3 + 2] Annulation | Annulation partner | Electron-deficient alkenes/alkynes, TiCl₄ | Substituted TMS-cyclopentenes | researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies, and the production and use of this compound are no exception. A major trend is the move away from stoichiometric reagents and harsh conditions toward catalytic and more environmentally benign processes.

The use of biocatalysis, as detailed previously, is a cornerstone of this sustainable approach. nih.gov Employing whole-cell biocatalysts in aqueous media under mild temperature and pH conditions significantly reduces environmental impact compared to traditional chemical reductions. plos.org A key development is the immobilization of these biocatalysts, which not only simplifies product purification but also allows for catalyst recycling and reuse over numerous batches, improving process efficiency and reducing waste. nih.govresearchgate.net The operational stability of immobilized Acetobacter sp. cells has been demonstrated for ten cycles, retaining 70% of their initial activity. nih.gov

The integration of ionic liquids (ILs) into these biocatalytic systems further enhances their sustainability. nih.gov ILs are often considered "green solvents" due to their low volatility and high thermal stability. In biphasic IL/aqueous systems, the IL phase can dissolve the often-toxic organic substrate, protecting the microbial cells in the aqueous phase and leading to significantly higher yields and catalyst longevity. nih.govcapes.gov.br

These advancements in creating robust, recyclable catalytic systems are critical precursors for the adoption of continuous flow chemistry. While direct reports on the flow synthesis of this compound are still emerging, the development of immobilized biocatalysts is highly amenable to implementation in packed-bed or microfluidic flow reactors. Such an integration would enable continuous production, superior process control, and enhanced safety, representing a significant leap towards sustainable chemical manufacturing.

Advanced Materials Science Applications

The unique molecular architecture of this compound makes it an attractive candidate for applications in materials science, particularly in the development of advanced functional polymers and coatings. chemimpex.comchemimpex.com The trimethylsilyl (B98337) group enhances stability, while the combination of a reactive hydroxyl group and a terminal alkyne offers dual functionality for polymer synthesis. chemimpex.comcymitquimica.com

This compound is being explored as a monomer or a functionalizing agent for creating novel silylated polymers. google.comiosrjournals.org Silylated polymers, such as modified polyurethanes and polyethers, are known for their use in high-performance adhesives and sealants, exhibiting excellent weathering resistance and strength. iosrjournals.org The hydroxyl group of this compound can participate in step-growth polymerization to form polyester (B1180765) or polyurethane backbones.